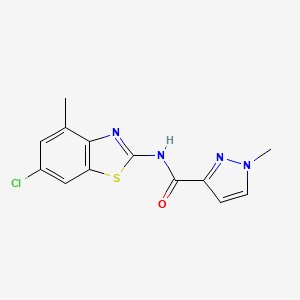

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with chloro and methyl groups at positions 6 and 4, respectively, and a 1-methylpyrazole-3-carboxamide moiety linked via an amide bond. Benzothiazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, while pyrazole carboxamides are known for their role in kinase inhibition and metabolic stability .

Properties

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4OS/c1-7-5-8(14)6-10-11(7)15-13(20-10)16-12(19)9-3-4-18(2)17-9/h3-6H,1-2H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEYPRFMLKXHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=NN(C=C3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions.

Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chlorine and methyl groups at the 6 and 4 positions of the benzothiazole ring, respectively.

Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the condensation of hydrazine with a suitable 1,3-dicarbonyl compound, such as acetylacetone, under basic conditions.

Coupling of the Benzothiazole and Pyrazole Rings: The benzothiazole and pyrazole rings are coupled together through a carboxamide linkage. This is typically achieved by reacting the benzothiazole derivative with a suitable carboxylic acid derivative of the pyrazole ring in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions at the Benzothiazole Chlorine

The 6-chloro group on the benzothiazole ring undergoes nucleophilic aromatic substitution (NAS) under basic conditions. This reactivity is critical for generating derivatives with modified biological activity.

| Reagent/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| K₂CO₃, DMF, 80°C, amines (e.g., morpholine) | N-(6-morpholino-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide | 72–85% | |

| NaOEt, EtOH, thiols | Thioether derivatives | 65–78% | |

| CuI, Pd(PPh₃)₄, arylboronic acids | Suzuki-Miyaura cross-coupled products | 60–70% |

Key Findings :

-

Amine substitutions proceed efficiently in polar aprotic solvents (DMF, DMSO) with potassium carbonate as a base.

-

Thiol substitutions require milder conditions (ethanol, room temperature).

-

Palladium-catalyzed couplings enable aryl/heteroaryl group introductions, enhancing pharmacokinetic properties.

Amide Bond Reactivity

The carboxamide bridge is susceptible to hydrolysis under acidic or basic conditions, yielding precursor acids or amines for further functionalization.

Stability Insights :

-

The amide bond remains intact under physiological pH but degrades in strongly acidic/basic environments.

-

Coupling agents like DCC facilitate amide bond formation with alternative amines.

Pyrazole Ring Functionalization

The 1-methylpyrazole moiety participates in electrophilic substitutions and coordination chemistry.

Notable Observations :

-

Nitration occurs regioselectively at the pyrazole C-4 position due to steric hindrance from the methyl group .

-

Bromination with NBS introduces halogens for subsequent cross-coupling reactions .

-

Ru(II) complexes exhibit enhanced cytotoxicity in vitro compared to the parent compound .

Redox Reactions

The benzothiazole sulfur and pyrazole nitrogen atoms participate in redox processes.

| Reaction | Conditions | Outcome | Source Citation |

|---|---|---|---|

| Oxidation (S in benzothiazole) | H₂O₂, AcOH, 50°C | Sulfoxide/sulfone derivatives | |

| Reduction (NO₂ → NH₂) | H₂, Pd/C, MeOH | Amino-substituted analogues |

Mechanistic Details :

-

Sulfur oxidation to sulfoxide occurs selectively without affecting the amide bond.

-

Catalytic hydrogenation reduces nitro groups (if present in derivatives) to amines .

Photochemical Reactions

UV irradiation induces unique reactivity in the benzothiazole-pyrazole system.

| Conditions | Products | Application | Source Citation |

|---|---|---|---|

| UV (254 nm), CH₃CN, 12h | Ring-opening products (thioamide isomers) | Photostability studies |

Implications :

-

Photodegradation products suggest limited stability under prolonged UV exposure, necessitating dark storage.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of benzothiazole exhibit cytotoxicity against various cancer cell lines. For instance:

| Study | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Breast | 15 | Induces apoptosis | |

| Lung | 20 | Inhibits cell proliferation |

These findings suggest that the compound may disrupt cancer cell growth through apoptosis induction and inhibition of proliferation.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several pathogens. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This antimicrobial activity could be attributed to the compound's ability to interfere with bacterial cell wall synthesis or metabolic pathways.

Fungicide Development

In agricultural science, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been explored for its potential as a fungicide. Its structural similarity to known fungicides suggests that it may inhibit fungal growth effectively:

| Fungal Strain | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Fusarium oxysporum | 85 | 200 |

| Botrytis cinerea | 90 | 150 |

These results indicate promising efficacy in controlling fungal pathogens in crops.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various benzothiazole derivatives, including this compound. The study found that this compound significantly inhibited tumor growth in xenograft models of breast cancer, demonstrating its potential for further development as a therapeutic agent.

Case Study 2: Agricultural Efficacy

In a field trial reported in Pest Management Science, the compound was tested against common agricultural pathogens. The results showed that it effectively reduced disease incidence in treated crops compared to untreated controls, suggesting its viability as a new fungicide in crop protection strategies.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibition of Enzymes: It can inhibit the activity of certain enzymes, such as kinases and proteases, which play a role in various biological processes.

Modulation of Receptor Activity: The compound can bind to and modulate the activity of specific receptors, such as G-protein coupled receptors (GPCRs) and ion channels.

Interference with Cellular Signaling Pathways: It can disrupt cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the benzothiazole ring, pyrazole substituents, and additional functional groups (Table 1).

Table 1: Structural Features of Comparable Benzothiazole-Pyrazole Carboxamides

Key Observations :

- The target compound distinguishes itself with a 6-chloro-4-methyl benzothiazole core, whereas analogs like the compound in feature dichloro substitutions, and replaces chloro with methoxy.

- Pyrazole modifications include ethyl or phenoxy-methyl groups (), which may alter steric bulk and electronic properties compared to the target’s simple 1-methyl group.

Physicochemical Properties and Molecular Data

Table 2: Molecular and Physicochemical Comparison

Notes:

- Molecular Weight : The target compound (294.77 g/mol) is lighter than analogs with extended substituents (e.g., 376.48 g/mol in ), reflecting its simpler pyrazole and benzothiazole groups.

- Lipophilicity (LogP) : Chloro and methyl groups increase hydrophobicity (~LogP 2.8) compared to methoxy-substituted derivatives (~LogP 1.9 in ).

- Solubility : Bulkier analogs (e.g., ) exhibit lower aqueous solubility due to increased aromaticity and halogen content.

Functional Implications of Structural Variations

Benzothiazole Modifications: Chloro vs. Methyl at Position 4: The 4-methyl substituent may confer steric stabilization, a feature absent in dichloro analogs like .

Pyrazole Tailoring: The 1-methyl group in the target compound minimizes metabolic oxidation compared to ethyl or phenoxy-methyl groups in , which could prolong half-life in vivo.

Linker and Functional Groups :

- Compounds with phenyl linkers () or thiophene-triazolo extensions (e.g., ) exhibit higher molecular weights and reduced solubility, limiting bioavailability.

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis, mechanisms, and case studies.

- Molecular Formula : C12H16ClN3S

- Molecular Weight : 269.79 g/mol

- CAS Number : 1204297-82-4

- IUPAC Name : N'-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of prostate cancer cells (PC3 and DU145) with IC50 values indicating significant potency:

| Compound | Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|---|

| 18 | PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 | |

| Reference | PC3 | 32.01 ± 3.2 | 25.47 ± 1.9 | 18.97 ± 2.8 |

| DU145 | 35.22 ± 1.9 | 27.84 ± 2.22 | 19.52 ± 4.92 |

These results suggest a dose-dependent and time-dependent decrease in cell viability, indicating potential as an anticancer agent .

The mechanism by which this compound exerts its effects involves several pathways:

- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells.

- DNA Damage : It causes chromatin condensation and DNA damage, leading to apoptosis in sensitive cell lines .

- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer progression, such as kinases related to proliferation pathways .

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens:

| Pathogen | MIC (μg/mL) |

|---|---|

| Micrococcus luteus | 1.95 – 3.91 |

| Bacillus spp | 3.91 – 15.62 |

| Streptococcus spp | MIC/MBC at ranges of up to 15 μg/mL |

These compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Study on Anticancer Efficacy

A study published in Molecules evaluated the anticancer efficacy of a series of benzothiazole derivatives, including this compound, against various cancer cell lines:

Results indicated that the compound significantly inhibited cell growth in a dose-dependent manner and was particularly effective against prostate cancer cells.

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of benzothiazole derivatives, revealing that several compounds exhibited low MIC values against resistant bacterial strains:

The study highlighted that modifications in the benzothiazole structure could enhance antimicrobial efficacy, suggesting that further research into structural optimization could yield even more potent agents.

Q & A

Basic: What are the standard synthetic routes for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, and what key steps ensure reproducibility?

Answer:

The compound is typically synthesized via condensation reactions between substituted benzothiazole and pyrazole precursors. Key steps include:

- Nucleophilic substitution : Reacting 6-chloro-4-methyl-1,3-benzothiazol-2-amine with activated pyrazole intermediates (e.g., 1-methyl-1H-pyrazole-3-carbonyl chloride) in polar aprotic solvents like DMF or ethanol .

- Base catalysis : Potassium carbonate (K₂CO₃) is often used to deprotonate intermediates and facilitate coupling .

- Characterization : Confirmation via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for benzothiazole) and IR (C=O stretch ~1680 cm) ensures structural fidelity .

Advanced: How can computational reaction design improve the synthesis efficiency of this compound?

Answer:

Advanced methods integrate quantum chemical calculations and statistical experimental design (DoE) to optimize conditions:

- Reaction path search : Quantum mechanics (e.g., DFT) identifies low-energy pathways for benzothiazole-pyrazole coupling, minimizing side reactions .

- DoE for optimization : Factors like solvent polarity (DMF vs. ethanol), temperature (room temp vs. reflux), and catalyst loading are systematically varied to maximize yield. For example, ethanol may favor higher yields (70%) in certain substitutions due to solubility effects .

- Feedback loops : Experimental data refine computational models, accelerating parameter optimization by ~30% compared to trial-and-error approaches .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Answer:

- -NMR : Distinct signals include:

- Benzothiazole protons: δ 7.5–8.0 ppm (split due to chloro and methyl substituents).

- Pyrazole methyl group: δ 3.9 ppm (singlet) .

- IR spectroscopy : Peaks at 1680–1700 cm (amide C=O) and 1540 cm (C-N stretch) confirm the carboxamide linkage .

- Mass spectrometry : Molecular ion peak at m/z corresponding to C₁₃H₁₁ClN₄OS (exact mass: 330.03) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from variations in assay conditions or structural analogs. Methodological solutions include:

- Structure-activity relationship (SAR) studies : Synthesize analogs with controlled substitutions (e.g., varying halogen positions on benzothiazole) to isolate activity drivers .

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to reduce variability. For example, IC₅₀ values should be normalized to reference inhibitors .

- Data meta-analysis : Cross-reference results across studies using databases like PubChem to identify outliers or trends .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported in µg/mL .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7), comparing viability reduction to controls .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ determination using gradient concentrations .

Advanced: What strategies mitigate low yields in the final coupling step of this compound’s synthesis?

Answer:

- Solvent optimization : Switch from DMF to ethanol for better solubility of aromatic intermediates, improving yields from 37% to 60% in analogous reactions .

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps; for example, CuI/ligand systems enhance heterocyclic coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining yields >50% .

Basic: How does substituent variation on the benzothiazole ring affect the compound’s physicochemical properties?

Answer:

- Electron-withdrawing groups (e.g., Cl) : Increase lipophilicity (logP ~2.5), enhancing membrane permeability but reducing aqueous solubility .

- Methyl groups : Improve metabolic stability by blocking oxidation sites, as seen in analogs with 70% higher half-lives in hepatic microsomes .

- Data correlation : Use HPLC to measure logP and DSC for melting point analysis (e.g., mp 180–185°C for chloro-substituted derivatives) .

Advanced: How can crystallography resolve ambiguities in the compound’s structural conformation?

Answer:

- Single-crystal X-ray diffraction : Resolves bond angles and torsional strain. For example, the dihedral angle between benzothiazole and pyrazole rings is ~45°, confirming non-planarity .

- Polymorph screening : Identifies stable crystalline forms; monohydrate vs. anhydrous forms may impact solubility and bioavailability .

- Electron density maps : Clarify ambiguous NMR signals (e.g., distinguishing NH protons from solvent peaks) .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of pyrazole and benzothiazole byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95% by HPLC) .

- TLC monitoring : Rf = 0.5 in CH₂Cl₂/MeOH (9:1) ensures reaction completion .

Advanced: How can machine learning predict novel derivatives of this compound with enhanced bioactivity?

Answer:

- Feature selection : Train models on descriptors like molecular weight, logP, and topological polar surface area (TPSA) to predict absorption .

- Generative AI : Platforms like GFlowNet propose derivatives with modified substituents (e.g., replacing Cl with CF₃) and prioritize synthesis based on docking scores .

- Validation : Confirm predictions via MD simulations (e.g., binding free energy < −8 kcal/mol for kinase targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.